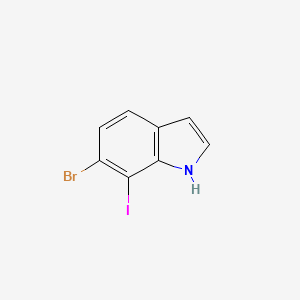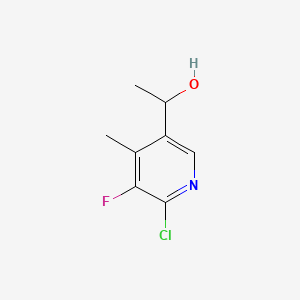
1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol is a chemical compound belonging to the class of fluorinated pyridines. This compound is characterized by the presence of chloro, fluoro, and methyl substituents on the pyridine ring, along with an ethan-1-ol group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol typically involves multi-step synthetic routes One common method includes the selective fluorination of pyridine derivatives, followed by chlorination and methylation reactionsIndustrial production methods may employ optimized reaction conditions, such as the use of specific catalysts and solvents, to achieve high yields and purity .
Analyse Chemischer Reaktionen
1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to remove the chloro or fluoro substituents.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated pyridine derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique substituents.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance the compound’s binding affinity to certain enzymes and receptors, modulating their activity. The ethan-1-ol group may also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Vergleich Mit ähnlichen Verbindungen
1-(6-Chloro-5-fluoro-4-methylpyridin-3-yl)ethan-1-ol can be compared with other fluorinated pyridines, such as:
2-Fluoro-4-chloropyridine: Similar in structure but lacks the ethan-1-ol group.
3-Chloro-5-fluoro-2-methylpyridine: Similar substituents but different positions on the pyridine ring.
6-Chloro-5-fluoropyridin-3-ol: Contains a hydroxyl group instead of the ethan-1-ol group. The uniqueness of this compound lies in its specific combination of substituents and the presence of the ethan-1-ol group, which imparts distinct chemical properties and biological activities.
Eigenschaften
Molekularformel |
C8H9ClFNO |
|---|---|
Molekulargewicht |
189.61 g/mol |
IUPAC-Name |
1-(6-chloro-5-fluoro-4-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H9ClFNO/c1-4-6(5(2)12)3-11-8(9)7(4)10/h3,5,12H,1-2H3 |
InChI-Schlüssel |
NBJCIPKDYKIGNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=C1C(C)O)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





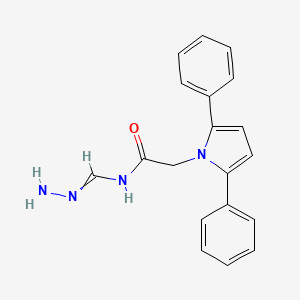
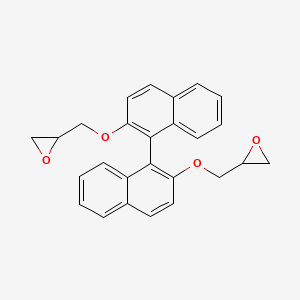


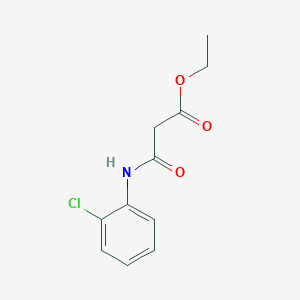
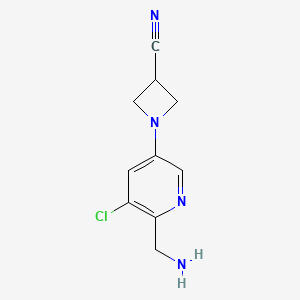
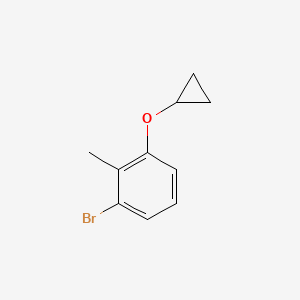
![2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine](/img/structure/B13932727.png)
